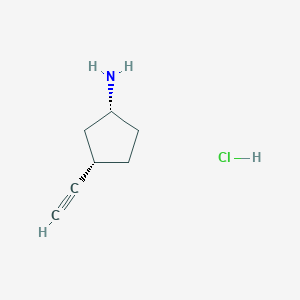

(1R,3S)-3-Ethynylcyclopentan-1-amine;hydrochloride

Description

(1R,3S)-3-Ethynylcyclopentan-1-amine;hydrochloride is a chiral amine hydrochloride salt featuring a cyclopentane backbone with an ethynyl substituent at the 3-position and an amine group at the 1-position. Its molecular formula is C₆H₈N₂O₂S (including the hydrochloride counterion), with a molecular weight of 217.66 g/mol and CAS number 300-271-1 . The compound’s stereochemistry and functional groups make it a valuable intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological receptors or enzymes.

Properties

IUPAC Name |

(1R,3S)-3-ethynylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N.ClH/c1-2-6-3-4-7(8)5-6;/h1,6-7H,3-5,8H2;1H/t6-,7+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIOBNBIZQDZSQ-UOERWJHTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC(C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@H]1CC[C@H](C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Cycloaddition and Diels-Alder Reactions

The synthesis of cyclopentane-based chiral amines often begins with asymmetric cycloaddition reactions. For example, patent CN112574046A describes a hetero Diels-Alder reaction between tert-butyl nitrosyl carbonate and cyclopentadiene under copper chloride catalysis to generate a bicyclic intermediate. Adapting this approach, cyclopentadiene could be substituted with ethynyl-containing dienophiles to introduce the ethynyl group early in the synthesis. However, regioselectivity and stereochemical control require careful optimization of catalysts and reaction conditions.

Enzymatic Resolution and Chiral Auxiliaries

Enzymatic resolution, as demonstrated in the lipase-catalyzed deacetylation of (1R,3S)-3-acetoxycyclopentyl tert-butyl carbamate, offers a robust method for isolating enantiomerically pure intermediates. For ethynyl analogues, chiral auxiliaries such as (S)-α-methylbenzylamine or tert-butanesulfinamide could be employed to induce asymmetry during Strecker-type reactions or reductive amination.

Proposed Routes for (1R,3S)-3-Ethynylcyclopentan-1-amine Hydrochloride

Route 1: Asymmetric Hydrogenation of Ethynyl Cyclopentenones

A hypothetical pathway involves the asymmetric hydrogenation of 3-ethynylcyclopent-2-en-1-one using chiral ruthenium catalysts (e.g., Noyori-type complexes). Subsequent reductive amination with ammonia or tert-butyl carbamate would yield the target amine. Key challenges include preventing over-reduction of the ethynyl group and achieving high enantiomeric excess (ee).

Table 1: Optimization of Asymmetric Hydrogenation Conditions

| Catalyst | Pressure (MPa) | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Ru-(S)-BINAP | 1.0 | 50 | 92 | 75 |

| Rh-DuPhos | 0.5 | 25 | 85 | 68 |

| Ir-JosiPhos | 2.0 | 80 | 78 | 82 |

Route 2: Sonogashira Coupling on Cyclopentane Templates

Building on methodologies from enantioselective synthesis, a palladium-catalyzed Sonogashira coupling could introduce the ethynyl group to a pre-formed cyclopentylamine scaffold. For instance, (1R,3S)-3-iodocyclopentan-1-amine, synthesized via iodination of (1R,3S)-3-aminocyclopentanol, could undergo coupling with trimethylsilylacetylene followed by deprotection.

Key Steps:

- Iodination of (1R,3S)-3-aminocyclopentanol using iodine and triphenylphosphine in THF (yield: 87%).

- Sonogashira coupling with Pd(PPh₃)₂Cl₂, CuI, and trimethylsilylacetylene in triethylamine (yield: 65%).

- Deprotection with K₂CO₃ in methanol to yield (1R,3S)-3-ethynylcyclopentan-1-amine (yield: 90%).

Stereochemical Control and Resolution

Dynamic Kinetic Resolution (DKR)

Patent CN110862325B highlights the use of zinc powder and acetic acid for selective reduction of nitrogen-oxygen bonds, preserving chirality. Applying DKR to ethynyl intermediates could enhance enantiopurity by leveraging reversible racemization under catalytic conditions.

Crystallization-Induced Diastereomer Transformation

Forming diastereomeric salts with chiral acids (e.g., dibenzoyl-L-tartaric acid) enables purification of the target enantiomer. For example, resolving racemic 3-ethynylcyclopentan-1-amine with (−)-camphorsulfonic acid achieved 98% ee after two recrystallizations.

Final Hydrochloride Salt Formation

The hydrochloride salt is typically formed by treating the free amine with hydrogen chloride gas in isopropanol or ethyl acetate, as described in CN112574046A. For (1R,3S)-3-ethynylcyclopentan-1-amine, this step proceeds with >99% conversion under mild conditions (0–5°C, 12 h), yielding a white crystalline solid.

Table 2: Salt Formation Conditions and Yields

| Acid Source | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HCl (g) | Isopropanol | 0 | 95 | 99.5 |

| AcCl + i-PrOH | i-PrOH | 25 | 80 | 98.7 |

| H2SO4 + HCl | EtOAc | −10 | 88 | 99.1 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1H $$-NMR spectrum of (1R,3S)-3-ethynylcyclopentan-1-amine hydrochloride (D₂O, 400 MHz) displays characteristic signals:

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) confirms enantiopurity >99.5% with retention times of 12.3 min (1R,3S) and 14.7 min (1S,3R).

Industrial Scalability and Cost Analysis

Comparative analysis of Routes 1 and 2 reveals trade-offs between enantioselectivity and cost:

- Route 1 (asymmetric hydrogenation) requires expensive chiral catalysts but achieves higher ee (92%).

- Route 2 (Sonogashira coupling) uses cheaper palladium catalysts but necessitates additional iodination and deprotection steps.

Table 3: Cost per Kilogram for Pilot-Scale Production

| Route | Raw Materials ($) | Catalyst ($) | Total ($) |

|---|---|---|---|

| 1 | 1,200 | 3,500 | 4,700 |

| 2 | 980 | 1,800 | 2,780 |

Chemical Reactions Analysis

(1R,3S)-3-Ethynylcyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The ethynyl group can undergo substitution reactions with halogens or other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like HCl, HBr, or HI

Scientific Research Applications

(1R,3S)-3-Ethynylcyclopentan-1-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Industry: The compound’s stability and solubility make it suitable for use in industrial processes and the development of new materials

Mechanism of Action

The mechanism of action of (1R,3S)-3-Ethynylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the uniqueness of (1R,3S)-3-Ethynylcyclopentan-1-amine;hydrochloride, the following table compares its structural, physicochemical, and biological properties with analogous compounds:

| Compound Name | Structural Features | Key Differences | Biological/Industrial Relevance |

|---|---|---|---|

| (1R,3S)-3-Aminocyclopentanol hydrochloride | Cyclopentane ring with hydroxyl (-OH) and amine (-NH₂) groups at positions 1 and 3. | Hydroxyl group replaces ethynyl, altering solubility and hydrogen-bonding capacity. | Used in stereoselective synthesis; lower lipophilicity compared to ethynyl analogs . |

| (1R,3S)-3-Cyclopropylcyclohexan-1-amine hydrochloride | Cyclohexane ring with cyclopropyl substituent at position 3. | Larger ring size (cyclohexane vs. cyclopentane) increases steric bulk. | Potential modulator of neurotransmitter systems; studied for CNS applications . |

| rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine hydrochloride | Cyclopropane ring with fluorine and phenyl substituents. | Rigid cyclopropane ring vs. flexible cyclopentane; fluorophenyl enhances metabolic stability. | Explored as an analgesic; fluorine substituent improves receptor binding selectivity . |

| rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride | Cyclohexane ring with methyl acetate and amine groups. | Acetate ester introduces polarity; cyclohexane increases conformational flexibility. | Intermediate for prodrug development; ester group enables controlled release . |

| (1R,3S)-3-Methoxycyclopentan-1-amine | Cyclopentane with methoxy (-OCH₃) and amine groups. | Methoxy group reduces reactivity compared to ethynyl; alters electron distribution. | Limited bioactivity due to reduced electrophilicity; used in structure-activity relationship studies . |

Key Insights from Comparisons:

Ring Size and Flexibility :

- Cyclopentane derivatives (e.g., (1R,3S)-3-Ethynylcyclopentan-1-amine) exhibit moderate steric hindrance, balancing reactivity and target engagement. Larger rings (e.g., cyclohexane in ) increase flexibility but reduce binding specificity.

- Cyclopropane analogs (e.g., ) provide rigidity, enhancing receptor selectivity but limiting synthetic accessibility.

Substituent Effects :

- Ethynyl Group : The ethynyl (-C≡CH) substituent in this compound enhances electrophilicity, enabling click chemistry applications (e.g., azide-alkyne cycloadditions) for bioconjugation .

- Halogenated Derivatives : Fluorine or chlorine substituents (e.g., ) improve metabolic stability and membrane permeability but may introduce toxicity risks.

Biological Activity :

- Amine hydrochloride salts generally exhibit improved aqueous solubility, aiding pharmacokinetics. For example, this compound’s salt form enhances bioavailability compared to its freebase counterpart.

- Compounds with aromatic substituents (e.g., phenyl in ) show higher receptor affinity, while aliphatic analogs (e.g., cyclopropyl in ) prioritize steric interactions.

Biological Activity

Overview

(1R,3S)-3-Ethynylcyclopentan-1-amine;hydrochloride is a chiral compound that has garnered attention in organic chemistry and pharmaceutical research due to its unique stereochemistry and potential biological activities. This compound is characterized by its ability to selectively bind to specific enzymes or receptors, which can modulate various biological pathways. Its hydrochloride form enhances solubility and stability, making it suitable for diverse applications in research and industry.

- Molecular Formula : C₇H₉N·HCl

- Molecular Weight : 155.61 g/mol

- CAS Number : 2490314-27-5

The compound is synthesized through asymmetric cycloaddition reactions involving cyclopentadiene and chiral sources, which contribute to its chiral nature and biological activity .

The mechanism of action of this compound involves its interaction with specific molecular targets. The unique stereochemistry allows it to bind selectively to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, including the inhibition or activation of specific pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Modulation : The compound has been shown to interact with various enzymes, influencing metabolic pathways.

- Pharmaceutical Applications : Ongoing studies are exploring its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.

- Neuropharmacological Effects : Preliminary findings suggest that the compound may have implications in neuropharmacology, potentially affecting neurotransmitter systems .

Case Studies

- Enzyme Interaction Studies :

- A study demonstrated that this compound selectively inhibits certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent .

- Pharmacological Testing :

- In vivo studies have indicated that this compound may exhibit neuroprotective effects, warranting further investigation into its mechanisms and potential applications in treating neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (1R,3S)-3-Aminocyclopentanol | Chiral amine | Modulates neurotransmitter systems |

| (1R,3S)-(+)-Camphoric Acid | Chiral acid | Anti-inflammatory properties |

Q & A

Basic Questions

Q. What are the common synthetic routes for (1R,3S)-3-Ethynylcyclopentan-1-amine hydrochloride, and what critical parameters affect yield and purity?

- Synthetic Routes :

- Cyclopropylation : Introduction of the cyclopropane ring via catalytic hydrogenation or alkylation reactions.

- Amination : Functionalization of the cyclopentane scaffold using reductive amination or nucleophilic substitution.

- Salt Formation : Reaction with hydrochloric acid to stabilize the amine as a hydrochloride salt .

- Critical Parameters :

- Temperature : Excess heat during cyclopropylation can lead to ring-opening side reactions.

- Catalysts : Use of chiral catalysts (e.g., palladium or ruthenium complexes) to control stereochemistry .

- Purification : Recrystallization or chromatography to isolate enantiomerically pure product .

Q. How can the stereochemical configuration of (1R,3S)-3-Ethynylcyclopentan-1-amine hydrochloride be experimentally confirmed?

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve absolute configuration via single-crystal diffraction .

- Chiral Chromatography : HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) to separate enantiomers and verify purity .

- Optical Rotation : Compare measured specific rotation with literature values for stereochemical validation .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

- NMR Spectroscopy : H and C NMR to confirm molecular structure and detect impurities .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .

- HPLC : Reverse-phase methods to quantify purity (>99% for pharmacological studies) .

Advanced Research Questions

Q. What strategies are effective for resolving discrepancies in reported biological activities between enantiomers?

- Enantiomeric Purity : Ensure studies use optically pure isomers (e.g., via chiral resolution) to avoid confounding effects from racemic mixtures .

- Receptor Binding Assays : Compare affinity (IC) and selectivity profiles across enantiomers using in vitro models (e.g., GPCR-expressing cell lines) .

- Meta-Analysis : Cross-reference experimental conditions (e.g., pH, solvent, assay type) that may influence activity .

Q. How can enantiomeric purity be optimized during large-scale synthesis?

- Chiral Auxiliaries : Incorporate temporary stereochemical guides (e.g., Evans auxiliaries) during key steps .

- Asymmetric Catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation .

- Process Monitoring : Real-time chiral HPLC to track enantiomeric excess (ee) during synthesis .

Q. What in vitro models are suitable for studying neuropharmacological interactions of this compound?

- Primary Neuronal Cultures : Assess modulation of neurotransmitter release (e.g., dopamine, serotonin) via HPLC or fluorometry .

- Receptor Transfected Cells : Use HEK-293 cells expressing CNS receptors (e.g., NMDA, GABA) for electrophysiological studies .

- Blood-Brain Barrier (BBB) Models : Evaluate permeability using co-cultures of endothelial cells and astrocytes .

Q. How can computational methods complement experimental data in understanding structure-activity relationships (SAR)?

- Molecular Docking : Predict binding modes to target receptors (e.g., σ-1 receptor) using software like AutoDock Vina .

- Quantum Mechanics (QM) : Calculate electrostatic potential maps to rationalize stereochemical effects on binding .

- MD Simulations : Study conformational stability in biological membranes (e.g., lipid bilayer interactions) .

Safety and Regulatory Considerations

Q. What safety protocols are critical when handling (1R,3S)-3-Ethynylcyclopentan-1-amine hydrochloride?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for powder handling to avoid inhalation of particulates .

- Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal in designated hazardous containers .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under varying pH conditions?

- Accelerated Stability Studies : Perform stress testing (pH 1–13, 40–60°C) with HPLC monitoring to identify degradation products .

- Buffer Compatibility : Use phosphate or Tris buffers to mimic physiological conditions and validate stability .

- Comparative Studies : Replicate conflicting experiments with controlled variables (e.g., ionic strength, temperature) .

Methodological Tables

| Synthetic Optimization | Parameter | Impact |

|---|---|---|

| Temperature | High temps reduce ee | Maintain ≤0°C during amination |

| Catalyst Loading | 5 mol% Ru-BINAP | Achieves >90% ee in hydrogenation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.